molecular formula C18H10F2N4O4S B2675541 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 895436-06-3

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2675541
CAS No.: 895436-06-3
M. Wt: 416.36
InChI Key: LHHFXAUDPPTTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a synthetic small molecule designed for research purposes, building upon the privileged benzothiazole scaffold known for diverse pharmacological activities. This compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures. The core benzothiazole structure is a heterocyclic compound of significant interest in medicinal chemistry, comprising a benzene ring fused with a five-membered ring containing nitrogen and sulfur atoms . Molecules based on this scaffold have demonstrated a wide spectrum of biological activities, including anti-tubercular, anti-tumor, antimicrobial, and neuroprotective properties . The specific structural features of this compound—including the 4,6-difluoro substitution on the benzothiazole ring, the 5-nitrofuran group, and the N-[(pyridin-3-yl)methyl] side chain—suggest potential for targeted biological activity, potentially acting as an inhibitor of key enzymatic pathways. Research into analogous benzothiazole derivatives provides context for its potential applications. For instance, certain benzothiazole carboxamides have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for the study of neurodegenerative diseases like Parkinson's . Other benzothiazole compounds, such as AS601245, have been characterized as c-Jun NH2-terminal kinase (JNK) inhibitors, demonstrating neuroprotective effects in models of cerebral ischemia . Furthermore, extensive research is focused on developing novel benzothiazole derivatives as anti-tubercular agents, with some targeting the DprE1 enzyme in Mycobacterium tuberculosis . Researchers can leverage this compound as a key intermediate or novel chemical entity for hit-to-lead optimization, structure-activity relationship (SAR) studies, and screening campaigns against various biological targets.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N4O4S/c19-11-6-12(20)16-14(7-11)29-18(22-16)23(9-10-2-1-5-21-8-10)17(25)13-3-4-15(28-13)24(26)27/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFXAUDPPTTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-mercaptoaniline with acid chlorides . This is followed by the introduction of the nitro group and the furan ring through nitration and cyclization reactions, respectively. The final step involves the coupling of the benzothiazole derivative with the pyridine moiety under specific reaction conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent systems is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole or pyridine rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly as an antitumor agent and an enzyme inhibitor .

Antitumor Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)3.8
HeLa (Cervical)4.5

These results indicate that the compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer drug.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and inflammation. Notably, it has been identified as a potent inhibitor of:

  • Cyclooxygenase (COX) enzymes, which play a role in inflammation.
  • Topoisomerase II , important for DNA replication and repair.

The biological activity of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide extends beyond antitumor effects:

Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

These findings suggest its potential utility in treating infections caused by resistant strains.

Material Science Applications

In addition to its biological applications, the compound is being explored for its utility in material science:

Photovoltaic Materials

Research indicates that derivatives of this compound can be incorporated into organic photovoltaic devices due to their favorable electronic properties and stability under light exposure.

Sensors

The unique fluorescence properties of this compound make it suitable for use in sensors for detecting metal ions and environmental pollutants.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on a panel of human cancer cell lines. The results demonstrated significant dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity

In another study reported in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the nitro group, furan ring, and pyridine moiety in conjunction with the benzothiazole core provides a unique scaffold for the development of new therapeutic agents and materials.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a furan carboxamide. Its molecular formula is C16H14F2N4O4S, with a molecular weight of 394.4 g/mol. The presence of fluorine atoms in its structure is significant as fluorinated compounds often exhibit enhanced biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For instance, it exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, potentially inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism likely involves disruption of bacterial cell function or interference with metabolic pathways.
  • Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/Activity LevelReference
COX InhibitionHuman CellsIC50 = 5.6 µM
AntibacterialS. aureusModerate Activity
AnticancerVarious Cancer Cell LinesInduces Apoptosis
Anti-inflammatoryIn Vivo ModelsSignificant Reduction

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX activity, leading to decreased levels of inflammatory cytokines such as IL-1β . This suggests potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with specific attention to its efficacy against resistant strains . The study highlighted the importance of fluorination in enhancing antimicrobial potency.
  • Anticancer Effects : Research involving various cancer cell lines indicated that the compound could trigger apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.